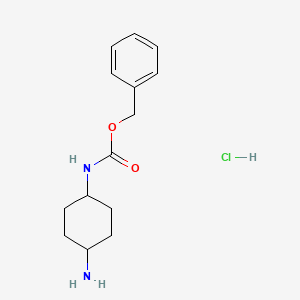

Benzyl (4-aminocyclohexyl)carbamate hydrochloride

Description

Propriétés

IUPAC Name |

benzyl N-(4-aminocyclohexyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2.ClH/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2,(H,16,17);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGSJXIDHZPOBBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1179361-50-2 | |

| Record name | Carbamic acid, N-(4-aminocyclohexyl)-, phenylmethyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1179361-50-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Benzyl (4-aminocyclohexyl)carbamate hydrochloride chemical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a chemical compound of significant interest in the fields of medicinal chemistry and drug discovery. Its structure, featuring a carbamate functional group, a cyclohexane scaffold, and a benzyl protecting group, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. The carbamate moiety is a known pharmacophore in various approved drugs, and the cyclohexane ring provides a rigid scaffold that can be functionalized to explore chemical space in drug design. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, with a focus on the trans isomer.

Chemical and Physical Properties

The hydrochloride salt of Benzyl (4-aminocyclohexyl)carbamate is typically available as the trans isomer. The chemical and physical properties are summarized in the table below. It is important to note that while some data is available for the hydrochloride salt, other properties are reported for the free base, Benzyl (trans-4-aminocyclohexyl)carbamate.

| Property | Value | Source |

| Chemical Name | Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | [1] |

| CAS Number | 1217664-37-3 | [1] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [1][2] |

| Molecular Weight | 284.78 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Solubility | Soluble in DMSO | [2] |

| Storage Conditions | 2-8°C or -20°C for long-term storage | [1][2] |

Properties of the Free Base (Benzyl (trans-4-aminocyclohexyl)carbamate):

| Property | Value | Source |

| CAS Number | 149423-77-8 | |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [3] |

| Molecular Weight | 248.32 g/mol | [3] |

| Appearance | Solid | [3] |

Synthesis and Purification

Proposed Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate

The synthesis can be achieved by reacting trans-1,4-diaminocyclohexane with benzyl chloroformate under basic conditions. The subsequent addition of hydrochloric acid would yield the desired hydrochloride salt.

dot

Caption: Proposed synthetic workflow for Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.

Experimental Protocol

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N) or another suitable base

-

Dichloromethane (DCM) or another suitable aprotic solvent

-

Hydrochloric acid (HCl) solution (e.g., 1M in diethyl ether)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve trans-1,4-diaminocyclohexane (1 equivalent) and triethylamine (1.1 equivalents) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0°C in an ice bath.

-

Slowly add a solution of benzyl chloroformate (1 equivalent) in dichloromethane to the reaction mixture dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude Benzyl (trans-4-aminocyclohexyl)carbamate.

-

Purify the crude product by column chromatography on silica gel.

-

Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid (1 equivalent) to precipitate the hydrochloride salt.

-

Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to yield pure Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.

Cis/Trans Isomerism

The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of Benzyl (4-aminocyclohexyl)carbamate. The compound can exist as both cis and trans isomers. The trans isomer, with the two substituents on opposite sides of the cyclohexane ring, is generally more thermodynamically stable. The separation of cis and trans isomers of diaminocyclohexane derivatives can often be achieved by fractional crystallization of their salts or by chromatographic techniques. It has been reported that the dihydrochloride salt of trans-1,2-diaminocyclohexane is less soluble in methanol than the cis-isomer, which can be exploited for separation[4]. A similar principle may be applicable to the 1,4-isomers.

Analytical Characterization

Detailed spectral data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride is not widely published. However, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related molecules.

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the benzyl group (typically in the range of 7.2-7.4 ppm), a singlet for the benzylic methylene protons (~5.1 ppm), and complex multiplets for the cyclohexyl protons. The protons attached to the nitrogen atoms will appear as broad signals.

-

¹³C NMR: The carbon NMR spectrum should display peaks for the aromatic carbons, the benzylic carbon, the carbonyl carbon of the carbamate group, and the carbons of the cyclohexane ring.

-

FTIR: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the amine and carbamate groups (around 3300-3400 cm⁻¹), the C=O stretching of the carbamate (around 1700 cm⁻¹), and C-H stretching of the aromatic and aliphatic parts.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the free base (C₁₄H₂₀N₂O₂) upon ionization.

Biological Activity and Applications in Drug Discovery

The carbamate functional group is a key structural feature in many biologically active compounds. Carbamate derivatives have been extensively explored as inhibitors of cholinesterases, enzymes that play a crucial role in the nervous system. Inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy for Alzheimer's disease. The structural similarity of the carbamate moiety to acetylcholine allows these compounds to act as "pseudo-irreversible" inhibitors of cholinesterases[5][6].

dot

Caption: Potential mechanism of action as a cholinesterase inhibitor.

Given this, Benzyl (4-aminocyclohexyl)carbamate hydrochloride and its derivatives are attractive candidates for screening as potential treatments for neurodegenerative diseases.

Furthermore, the 4-aminocyclohexyl scaffold is a valuable component in the design of various therapeutic agents. For instance, derivatives of trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea have been identified as selective inhibitors of cyclin-dependent kinase 12 (CDK12), a potential target in cancer therapy[7]. This highlights the potential of using Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a starting material for the synthesis of novel kinase inhibitors and other targeted therapies.

Experimental Workflow in Drug Discovery

The utility of Benzyl (4-aminocyclohexyl)carbamate hydrochloride in a drug discovery workflow would typically involve its use as a scaffold for the generation of a library of diverse compounds.

dot

Caption: A typical drug discovery workflow utilizing the target compound.

Conclusion

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a valuable and versatile chemical intermediate for researchers in drug discovery and organic synthesis. While detailed characterization data in the public literature is sparse, its synthesis and properties can be reliably predicted based on well-established chemical principles. Its potential as a precursor for novel therapeutic agents, particularly in the areas of neurodegenerative diseases and oncology, warrants further investigation. This guide provides a foundational understanding of its chemical properties and potential applications to aid researchers in their scientific endeavors.

References

- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]

- 3. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 4. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]

- 5. Recent advance on carbamate-based cholinesterase inhibitors as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, a key intermediate in pharmaceutical synthesis. This document collates available data on its physicochemical properties, outlines detailed experimental protocols for its synthesis, and discusses its potential applications in drug discovery and development.

Physicochemical and Identification Data

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a carbamate derivative that serves as a valuable building block in organic synthesis. The hydrochloride salt form enhances its stability and solubility in certain solvents. The majority of commercially available information pertains to the trans-isomer.

| Property | Data |

| CAS Number | 1217664-37-3 (trans-isomer)[1][2][3] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂[2] |

| Molecular Weight | 284.78 g/mol [2] |

| Purity | Typically available at 97% or 98% purity.[1][2] |

| Appearance | Solid powder.[1] |

| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[1] |

| Storage Conditions | Recommended storage at 2-8°C or -20°C for long-term stability.[1][2] |

Experimental Protocols

Detailed experimental protocols for the synthesis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride are not extensively published. However, based on standard organic chemistry procedures for similar compounds, a plausible synthetic route is outlined below. The synthesis involves two main stages: the formation of the carbamate and its subsequent conversion to the hydrochloride salt.

2.1. Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate

This procedure is adapted from standard N-benzyloxycarbonylation reactions for the protection of primary amines.[4]

-

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl chloroformate

-

A suitable base (e.g., triethylamine or sodium bicarbonate)

-

A suitable solvent (e.g., dichloromethane or a biphasic system of water and an organic solvent)

-

-

Procedure:

-

In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane in the chosen solvent.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add benzyl chloroformate dropwise to the stirred solution. It is crucial to maintain the temperature during this exothermic reaction.

-

Concurrently, add the base to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield pure Benzyl (trans-4-aminocyclohexyl)carbamate.

-

2.2. Formation of Benzyl (trans-4-aminocyclohexyl)carbamate Hydrochloride

This protocol describes the conversion of the free amine to its hydrochloride salt, which can improve its handling and solubility properties.[5][6][7]

-

Materials:

-

Benzyl (trans-4-aminocyclohexyl)carbamate

-

A solution of hydrochloric acid in a suitable solvent (e.g., HCl in dioxane, diethyl ether, or ethanol)

-

An anhydrous organic solvent (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve the purified Benzyl (trans-4-aminocyclohexyl)carbamate in the anhydrous organic solvent.

-

Cool the solution in an ice bath.

-

Slowly add the hydrochloric acid solution dropwise with stirring.

-

The hydrochloride salt will typically precipitate out of the solution.[5]

-

Continue stirring in the ice bath for a short period to ensure complete precipitation.

-

Collect the solid precipitate by filtration.

-

Wash the collected solid with a small amount of the cold anhydrous solvent to remove any unreacted starting material or excess HCl.

-

Dry the resulting white to off-white solid under vacuum to obtain Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.

-

Mandatory Visualizations

3.1. Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride.

Caption: Proposed synthetic workflow for Benzyl (4-aminocyclohexyl)carbamate hydrochloride.

3.2. Role as a Protecting Group in Synthesis

The benzyl carbamate (Cbz) group is a widely used protecting group for amines in multi-step organic synthesis.[4][8] It is stable under a variety of reaction conditions and can be selectively removed when needed.

Caption: The role of the benzyl carbamate (Cbz) group in protecting amines during synthesis.

Applications in Research and Drug Development

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is primarily used as a building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. The carbamate functional group is a key structural motif in many approved drugs.[8][9][10]

-

Pharmaceutical Intermediates: The molecule's bifunctional nature, with a protected amine and a free amine (in its salt form), makes it a versatile intermediate for the synthesis of active pharmaceutical ingredients (APIs). The protected amine allows for selective reactions at other sites of a larger molecule, and the protecting group can be removed at a later stage.

-

Drug Design and Medicinal Chemistry: The carbamate group can act as a stable surrogate for a peptide bond, which is beneficial in designing peptidomimetics with improved stability and cell permeability.[9][10] Carbamate derivatives are found in a wide range of therapeutic agents, including anticancer and antiviral drugs.[8][11][12]

-

Scaffold for Combinatorial Chemistry: The cyclohexyl ring provides a rigid scaffold, and the amino group allows for the attachment of various substituents, making it suitable for the generation of chemical libraries for high-throughput screening.

References

- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]

- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. echemi.com [echemi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. nbinno.com [nbinno.com]

- 12. discovery.researcher.life [discovery.researcher.life]

In-Depth Technical Guide: Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, a key bifunctional molecule often utilized as an intermediate in the synthesis of pharmacologically active compounds and complex organic structures. Its structure incorporates a protected amine (carbamate) and a free primary amine on a cyclohexane scaffold, making it a versatile building block. This document details its chemical and physical properties, provides representative experimental protocols, and outlines logical workflows for its synthesis and analysis.

Chemical and Physical Data

The quantitative properties of Benzyl (4-aminocyclohexyl)carbamate and its hydrochloride salt are summarized below. It is important to distinguish between the free base and the hydrochloride salt, as their properties, particularly molecular weight and solubility, differ.

| Property | Benzyl (trans-4-aminocyclohexyl)carbamate | Benzyl (trans-4-aminocyclohexyl)carbamate Hydrochloride |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 248.32 g/mol [1] | 284.78 g/mol [2] |

| CAS Number | 149423-77-8 | 1217664-37-3[2][3] |

| Appearance | Solid[1] | Solid Powder[3] |

| Purity | Typically ≥95% | Typically 97-98%[2][3] |

| Solubility | - | Soluble in DMSO[3] |

| Storage Conditions | - | 2-8°C or -20°C for long-term storage[2][3] |

| SMILES String | O=C(OCC1=CC=CC=C1)N--INVALID-LINK--CC[C@@H]2N[1] | Cl.N[C@@H]1CC--INVALID-LINK--NC(OCC1=CC=CC=C1)=O[3] |

Experimental Protocols

While specific, detailed protocols for the synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride are not extensively published in peer-reviewed literature, the following represents a standard and robust methodology for the N-protection of diamines and subsequent salt formation.

Protocol 1: Synthesis of Benzyl (trans-4-aminocyclohexyl)carbamate

This protocol describes the selective N-benzyloxycarbonylation of one of the amino groups of trans-1,4-diaminocyclohexane.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium carbonate (Na₂CO₃) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve trans-1,4-diaminocyclohexane (1 equivalent) in a suitable solvent mixture such as DCM/water or THF/water in a round-bottom flask equipped with a magnetic stirrer. An excess of the diamine is often used to favor mono-protection.

-

Basification: Add sodium carbonate (2-3 equivalents) to the mixture to act as a base and neutralize the HCl byproduct.

-

Addition of Protecting Group: Cool the reaction mixture to 0°C in an ice bath. Slowly add benzyl chloroformate (0.5-1 equivalent, depending on desired selectivity) dropwise via a dropping funnel over 30-60 minutes. Vigorous stirring is essential during the addition.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel to isolate the mono-protected product from di-protected and unreacted starting material.

Protocol 2: Formation of the Hydrochloride Salt

Materials:

-

Purified Benzyl (trans-4-aminocyclohexyl)carbamate

-

Hydrochloric acid (HCl) solution in a suitable solvent (e.g., 2M HCl in diethyl ether or isopropanol)

-

Anhydrous diethyl ether or another non-polar solvent for precipitation

Procedure:

-

Dissolution: Dissolve the purified Benzyl (trans-4-aminocyclohexyl)carbamate in a minimal amount of a suitable anhydrous solvent in which the hydrochloride salt is insoluble (e.g., diethyl ether).

-

Acidification: While stirring, slowly add 1.0 to 1.1 equivalents of the HCl solution to the dissolved carbamate.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Washing and Drying: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any excess acid or impurities. Dry the final product under vacuum to yield Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride.

Logical and Experimental Workflows

The following diagrams illustrate the logical progression of synthesis and characterization for Benzyl (4-aminocyclohexyl)carbamate hydrochloride.

Caption: A flowchart illustrating the key steps in the synthesis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride.

Caption: A logical workflow for the analytical characterization of the final compound.

Safety and Handling

For the free base, Benzyl (trans-4-aminocyclohexyl)carbamate, the following GHS hazard information is available. Users should handle the hydrochloride salt with similar precautions, assuming it may also be an irritant.

| Hazard Type | GHS Classification | Precautionary Codes |

| Acute Toxicity | Acute Tox. 4 Oral[1] | H302 |

| Response | - | P301 + P312 + P330[1] |

Standard laboratory safety practices should be employed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area or a fume hood.

References

- 1. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]

Elucidation of the Chemical Structure of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed methodology for the structural elucidation of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, a key intermediate in pharmaceutical synthesis. The document outlines the application of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), to confirm the chemical structure of this compound. Detailed experimental protocols and a comprehensive analysis of the expected spectral data are presented. This guide serves as a valuable resource for researchers and professionals involved in the synthesis and characterization of related organic molecules.

Introduction

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a bifunctional organic molecule that incorporates a carbamate-protected amine and a primary amine hydrochloride on a cyclohexane scaffold. The benzyloxycarbonyl (Cbz) protecting group is widely utilized in organic synthesis, particularly in peptide chemistry, due to its stability and selective removal under specific conditions. The presence of both a protected and a free amine group on the cyclohexane ring makes this compound a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

The precise characterization of such intermediates is critical to ensure the identity, purity, and quality of the final products in a drug development pipeline. This guide details the analytical workflow for the complete structural confirmation of Benzyl (4-aminocyclohexyl)carbamate hydrochloride, with a focus on the trans isomer, which is commonly encountered in synthesis.

Predicted Physicochemical Properties

A summary of the key physicochemical properties of Benzyl (4-aminocyclohexyl)carbamate hydrochloride is provided in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 284.78 g/mol |

| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate;hydrochloride |

| Appearance | White to off-white solid |

| Solubility | Soluble in water, methanol, and DMSO |

Synthetic Pathway Overview

The synthesis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride typically involves the mono-protection of a diamine precursor. A common synthetic route is the reaction of trans-1,4-diaminocyclohexane with benzyl chloroformate under basic conditions to yield the mono-Cbz protected product. Subsequent treatment with hydrochloric acid affords the desired hydrochloride salt.

Caption: Synthetic route for Benzyl (4-aminocyclohexyl)carbamate hydrochloride.

Spectroscopic Analysis and Structure Elucidation

The structural confirmation of Benzyl (4-aminocyclohexyl)carbamate hydrochloride relies on a combination of spectroscopic techniques. The following sections detail the expected results from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Benzyl (4-aminocyclohexyl)carbamate hydrochloride, both ¹H and ¹³C NMR are essential for confirming the presence of the benzyl, cyclohexyl, and carbamate moieties.

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical to avoid exchange of the amine and amide protons.

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 (broad s) | broad singlet | 3H | -NH₃⁺ |

| ~7.30-7.40 (m) | multiplet | 5H | Aromatic protons (C₆H₅) |

| ~7.25 (d) | doublet | 1H | -NH-COO- |

| 5.05 (s) | singlet | 2H | -O-CH₂-Ph |

| ~3.40 (m) | multiplet | 1H | CH-NH-COO- |

| ~2.95 (m) | multiplet | 1H | CH-NH₃⁺ |

| ~1.80-2.00 (m) | multiplet | 4H | Cyclohexyl protons (axial) |

| ~1.20-1.40 (m) | multiplet | 4H | Cyclohexyl protons (equatorial) |

| Chemical Shift (ppm) | Assignment |

| ~156.0 | Carbonyl carbon (-NH-C OO-) |

| ~137.5 | Quaternary aromatic carbon |

| ~128.8 | Aromatic CH |

| ~128.2 | Aromatic CH |

| ~128.0 | Aromatic CH |

| ~65.5 | Benzylic carbon (-O-C H₂-Ph) |

| ~49.0 | Cyclohexyl CH-NH-COO- |

| ~47.0 | Cyclohexyl CH-NH₃⁺ |

| ~31.0 | Cyclohexyl CH₂ |

| ~29.0 | Cyclohexyl CH₂ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of chemical bonds.

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the spectrum on an FT-IR spectrometer over the range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, broad | N-H stretching (amine and carbamate) |

| 3030 | Medium | C-H stretching (aromatic) |

| 2950-2850 | Strong | C-H stretching (aliphatic) |

| ~1700 | Strong | C=O stretching (carbamate) |

| ~1530 | Medium | N-H bending (amide II) |

| ~1250 | Strong | C-O stretching (carbamate) |

| 750-700 | Strong | C-H out-of-plane bending (monosubstituted benzene) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

-

Instrumentation: Analyze the sample using an electrospray ionization (ESI) mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode.

| m/z | Assignment |

| 249.16 | [M+H]⁺ (protonated molecule, free base) |

| 115.12 | [C₆H₁₅N₂]⁺ (cyclohexanediamine fragment) |

| 108.06 | [C₇H₈O]⁺ (benzyl alcohol fragment) |

| 91.05 | [C₇H₇]⁺ (tropylium ion) |

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of Benzyl (4-aminocyclohexyl)carbamate hydrochloride.

Caption: Workflow for the structural elucidation of the target compound.

Conclusion

The structural elucidation of Benzyl (4-aminocyclohexyl)carbamate hydrochloride can be unequivocally achieved through the combined application of NMR, FT-IR, and Mass Spectrometry. The predicted spectral data presented in this guide provide a benchmark for the characterization of this important synthetic intermediate. Adherence to the detailed experimental protocols will ensure the acquisition of high-quality data, leading to a confident structural assignment. This comprehensive approach is fundamental for maintaining the quality and consistency of chemical entities in research and drug development.

Technical Guide: Solubility Profile of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a chemical compound with potential applications in pharmaceutical research and development. An understanding of its solubility is critical for formulation development, bioavailability assessment, and overall drug design. Solubility dictates the choice of solvent systems for synthesis and purification, as well as the design of dosage forms for effective delivery. This guide provides a summary of the available information and a blueprint for the experimental determination of its solubility.

Compound Information

A summary of the key chemical properties of Benzyl (4-aminocyclohexyl)carbamate hydrochloride is presented in Table 1.

Table 1: Chemical Properties of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

| Property | Value | Source |

| CAS Number | 1217664-37-3 | [1][2] |

| Molecular Formula | C₁₄H₂₁ClN₂O₂ | [1][2] |

| Molecular Weight | 284.78 g/mol | [1][2] |

| Appearance | Solid powder | [1] |

| Purity | ≥98% (typical) | [1] |

Qualitative Solubility Data

Based on available information, the qualitative solubility of Benzyl (4-aminocyclohexyl)carbamate hydrochloride is limited. The compound is known to be soluble in Dimethyl sulfoxide (DMSO)[1]. Information regarding its solubility in other common pharmaceutical solvents such as water, ethanol, methanol, or buffer systems at various pH values is not specified in the reviewed literature.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods are necessary. The "shake-flask" method is considered the gold standard for determining equilibrium solubility due to its reliability and ability to achieve true thermodynamic equilibrium[3][4].

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until equilibrium is reached. At equilibrium, the concentration of the dissolved solute in the solvent represents the saturation solubility.

Detailed Experimental Workflow

A general workflow for determining the solubility of Benzyl (4-aminocyclohexyl)carbamate hydrochloride using the shake-flask method is outlined below.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Key Experimental Parameters

To ensure accurate and reproducible solubility data, the following parameters should be carefully controlled and documented:

-

Temperature: Solubility is temperature-dependent. Experiments should be conducted at controlled temperatures, typically 25°C (room temperature) and 37°C (physiological temperature)[5].

-

Solvent System: A range of pharmaceutically relevant solvents should be tested, including:

-

Purified water

-

Phosphate-buffered saline (PBS) at various physiological pH values (e.g., pH 5.0, 6.8, 7.4)

-

Common organic solvents (e.g., ethanol, methanol, acetone)

-

Co-solvent mixtures (e.g., ethanol/water)

-

-

Equilibration Time: Sufficient time must be allowed for the system to reach equilibrium. This is typically 24 to 48 hours, but should be confirmed by sampling at different time points to ensure the concentration has plateaued[4].

-

Solid Phase Analysis: After the experiment, the remaining solid material should be analyzed (e.g., by XRPD) to check for any changes in its physical form (e.g., polymorphism, solvation) that could affect the solubility measurement.

-

Analytical Method: A validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is crucial for the accurate quantification of the dissolved compound in the supernatant.

Factors Influencing Solubility

Several factors can influence the solubility of Benzyl (4-aminocyclohexyl)carbamate hydrochloride:

-

pH: As a hydrochloride salt of an amine, the compound's solubility is expected to be highly dependent on the pH of the aqueous medium.

-

Temperature: Generally, solubility increases with temperature, although exceptions exist.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.

-

Presence of Excipients: The presence of other substances, such as salts, surfactants, or polymers, in a formulation can significantly alter the solubility.

Conclusion

While specific quantitative solubility data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride is not widely published, this guide provides a framework for its determination. By following the detailed experimental protocols outlined, researchers can generate the necessary data to support drug development activities. The shake-flask method, coupled with careful control of experimental parameters and a validated analytical technique, will yield reliable and reproducible solubility profiles. This information is essential for advancing the preclinical and formulation development of any project involving this compound.

References

- 1. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride | CAS 1217664-37-3 | Sun-shinechem [sun-shinechem.com]

- 2. Benzyl (trans-4-aminocyclohexyl)carbamate hydrochloride-SHAANXI LIGHTE OPTOELECTRONICS MATERIAL CO., LTD [en.ltom.com]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide on the Stability Profile of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a comprehensive overview of the expected stability profile of Benzyl (4-aminocyclohexyl)carbamate hydrochloride based on the chemical properties of its constituent functional groups and established principles of pharmaceutical stability testing. The information herein is intended for research and development purposes and does not constitute experimentally verified data for this specific molecule.

Introduction

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a small molecule of interest in pharmaceutical research. Understanding its stability profile is critical for the development of safe, effective, and stable drug products. This guide outlines the potential degradation pathways, provides detailed protocols for stability assessment through forced degradation studies, and summarizes the expected stability based on the known behavior of benzyl carbamates and hydrochloride salts.

The structure of Benzyl (4-aminocyclohexyl)carbamate hydrochloride contains a benzyl carbamate (Cbz or Z group) moiety, which is a primary determinant of its stability. Carbamate esters are known to be susceptible to hydrolysis, particularly under basic conditions.[1][2] The benzyl group can also be cleaved under certain reductive conditions.[3][4] The hydrochloride salt form may also influence the compound's stability, especially in solid formulations.[5]

Predicted Degradation Pathways

The primary degradation pathways for Benzyl (4-aminocyclohexyl)carbamate hydrochloride are anticipated to be hydrolysis of the carbamate linkage and hydrogenolysis of the benzyl group.

Hydrolytic Degradation

The carbamate ester linkage is prone to hydrolysis, which can be catalyzed by both acid and base, though it is typically more rapid under basic conditions.[1] This degradation would result in the formation of 4-aminocyclohexanol, benzyl alcohol, and carbon dioxide, or their respective salts.

Hydrogenolysis

The benzyloxycarbonyl (Cbz) group is a well-known amine protecting group that is readily cleaved by catalytic hydrogenolysis.[3][4] This degradation pathway would yield toluene and 4-aminocyclohexylamine carbamic acid, which would likely decarboxylate to give 1,4-diaminocyclohexane. While not a typical storage condition, this susceptibility is important to consider in the presence of reducing agents or certain catalysts.

A logical workflow for investigating these potential degradation pathways is outlined in the diagram below.

Caption: A general workflow for conducting forced degradation studies.

Expected Stability Profile Summary

The following table summarizes the anticipated stability of Benzyl (4-aminocyclohexyl)carbamate hydrochloride under various stress conditions, based on the known stability of benzyl carbamates.[1][3][6] The extent of degradation is generally targeted to be in the range of 5-20% in forced degradation studies to ensure that the analytical methods are stability-indicating.[7]

| Stress Condition | Reagent/Condition | Expected Stability | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl, heat | Likely stable to moderately stable | 4-aminocyclohexanol, Benzyl alcohol, CO2 |

| Basic Hydrolysis | 0.1 M NaOH, room temp/heat | Susceptible to degradation | 4-aminocyclohexanol, Benzyl alcohol, CO2 |

| Oxidative | 3% H2O2, room temp | Likely stable | Potential for minor oxidation products |

| Thermal | Dry heat (e.g., 80°C) | Likely stable | Dependent on melting point and purity |

| Photolytic | ICH Q1B conditions | Likely stable | Dependent on solid-state form |

| Reductive | H2/Pd-C | Susceptible to degradation | Toluene, 1,4-diaminocyclohexane, CO2 |

Experimental Protocols for Forced Degradation Studies

The following are detailed, generalized protocols for conducting forced degradation studies on Benzyl (4-aminocyclohexyl)carbamate hydrochloride. These protocols are based on established methods for similar small molecules and carbamates.[1]

Preparation of Stock Solution

A stock solution of Benzyl (4-aminocyclohexyl)carbamate hydrochloride should be prepared at a concentration of approximately 1 mg/mL in a suitable solvent, such as methanol or a mixture of methanol and water.

Acidic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid.

-

The mixture can be stored at room temperature and heated (e.g., at 60-80°C) if no degradation is observed at room temperature.

-

Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralized with an equivalent amount of base, and diluted with the mobile phase for analysis.

Basic Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide.

-

Store the solution at room temperature. Due to the expected lability of the carbamate group under basic conditions, initial time points should be frequent (e.g., 0, 1, 2, 4, 8 hours).

-

Samples should be taken, neutralized with an equivalent amount of acid, and diluted with the mobile phase for analysis.

Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for up to 48 hours.

-

Samples should be taken at various time points for analysis.

Thermal Degradation

-

A sample of the solid compound is placed in a controlled temperature oven (e.g., at 80°C) for a specified period.

-

Samples are withdrawn at various time points, dissolved in a suitable solvent, and analyzed.

-

Thermal degradation can also be assessed on the stock solution by heating it at a controlled temperature (e.g., 60-80°C).

Photostability Testing

-

A sample of the solid compound and the stock solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH guideline Q1B.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Samples are then analyzed for any degradation.

The anticipated degradation pathway under basic hydrolysis is visualized in the following diagram.

Caption: Predicted degradation of Benzyl (4-aminocyclohexyl)carbamate via basic hydrolysis.

Analytical Methodology

A stability-indicating analytical method, typically reverse-phase High-Performance Liquid Chromatography (HPLC) with UV detection, should be developed and validated. The method must be capable of separating the parent compound from all significant degradation products. Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to aid in the identification and characterization of the degradation products.

Conclusion

While specific stability data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride is not publicly available, a comprehensive stability profile can be inferred from the known chemistry of its functional groups. The compound is expected to be most susceptible to degradation under basic hydrolytic and reductive conditions. The provided protocols offer a robust framework for conducting forced degradation studies to elucidate its precise stability profile and degradation pathways. These studies are essential for the development of a stable and effective pharmaceutical product.

References

- 1. benchchem.com [benchchem.com]

- 2. Frontiers | Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides [frontiersin.org]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Stability of pharmaceutical salts in solid oral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cbz-Protected Amino Groups [organic-chemistry.org]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

Spectroscopic Data of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride. Due to the limited availability of directly published experimental spectra for this specific salt, this document combines predicted data based on analogous compounds and established spectroscopic principles with general experimental protocols. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical Structure and Properties

-

IUPAC Name: Benzyl (4-aminocyclohexyl)carbamate hydrochloride

-

Molecular Formula: C₁₄H₂₁ClN₂O₂

-

Molecular Weight: 284.78 g/mol [1]

-

Structure:

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Benzyl (4-aminocyclohexyl)carbamate hydrochloride. This data is a projection based on known values for similar carbamate compounds and the expected effects of protonation on the amino group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~7.30 - 7.40 | m | 5H | Ar-H (Phenyl group) | Aromatic protons of the benzyl group. |

| ~5.10 | s | 2H | Ph-CH₂ -O | Methylene protons of the benzyl group. |

| ~4.80 - 5.00 | br s | 1H | -NH-COO- | Carbamate proton. May be broad and exchangeable. |

| ~3.50 - 3.70 | m | 1H | -CH-NH-COO- | Methine proton on the cyclohexyl ring attached to the carbamate nitrogen. |

| ~3.00 - 3.20 | m | 1H | -CH-NH₃⁺ | Methine proton on the cyclohexyl ring attached to the ammonium group. Expected to be downfield due to the positive charge. |

| ~1.20 - 2.20 | m | 8H | Cyclohexyl -CH₂ - | Methylene protons of the cyclohexyl ring. |

| ~8.0 - 8.5 | br s | 3H | -NH₃⁺ | Protons of the ammonium group. Often broad and may exchange with solvent protons. The chemical shift can be highly variable depending on the solvent and concentration.[2] |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~156.0 | C =O (Carbamate) | The carbonyl carbon of the carbamate group. |

| ~136.0 | Ar-C (Quaternary) | The quaternary carbon of the phenyl group attached to the methylene group. |

| ~128.0 - 129.0 | Ar-C H | Aromatic carbons of the phenyl group. |

| ~67.0 | Ph-C H₂-O | Methylene carbon of the benzyl group. |

| ~50.0 | -C H-NH-COO- | Methine carbon on the cyclohexyl ring attached to the carbamate nitrogen. |

| ~48.0 | -C H-NH₃⁺ | Methine carbon on the cyclohexyl ring attached to the ammonium group. Expected to be deshielded. |

| ~25.0 - 35.0 | Cyclohexyl -C H₂- | Methylene carbons of the cyclohexyl ring. |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~3400 | Medium, Sharp | N-H Stretch (Carbamate) | Stretching vibration of the N-H bond in the carbamate group. |

| ~3000 - 2800 | Strong, Broad | N-H Stretch (Ammonium) | Broad absorption due to the stretching of the N-H bonds in the NH₃⁺ group.[3] |

| ~3100 - 3000 | Medium | C-H Stretch (Aromatic) | Stretching vibrations of the C-H bonds in the phenyl group. |

| ~2950 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) | Stretching vibrations of the C-H bonds in the cyclohexyl and benzyl methylene groups. |

| ~1700 | Strong | C=O Stretch (Carbamate) | Carbonyl stretch of the carbamate group. |

| ~1600 | Medium | N-H Bend (Ammonium) | Bending vibration of the N-H bonds in the NH₃⁺ group.[3] |

| ~1530 | Medium | N-H Bend (Carbamate) | Bending vibration of the N-H bond in the carbamate group. |

| ~1250 | Strong | C-O Stretch | Stretching vibration of the C-O bond in the carbamate group. |

| ~750 and ~700 | Strong | C-H Bend (Aromatic) | Out-of-plane bending for a monosubstituted benzene ring. |

Mass Spectrometry (MS)

For the hydrochloride salt, Electrospray Ionization (ESI) is a suitable technique. The expected observation in the positive ion mode would be the molecular ion of the free base.

-

Expected [M+H]⁺: m/z ≈ 249.32

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of Benzyl (4-aminocyclohexyl)carbamate hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). DMSO-d₆ is often preferred for amine salts as it can allow for the observation of exchangeable N-H protons.[2]

-

Instrumentation: A standard NMR spectrometer with a field strength of 400 MHz or higher is recommended for good resolution.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

The spectral width should be set to encompass a range of at least 0-12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

The spectral width should be set to approximately 0-180 ppm.

-

A larger number of scans will be required compared to ¹H NMR to obtain a good spectrum.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

FTIR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for solid samples.

-

Sample Preparation: No specific sample preparation is typically needed for ATR-FTIR. A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal) is used.

-

Data Acquisition:

-

Collect a background spectrum of the empty, clean ATR crystal.

-

Place the solid sample on the crystal and ensure good contact using the pressure arm.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

-

Typically, spectra are collected over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The resulting spectrum is analyzed to identify the characteristic absorption bands.

Mass Spectrometry

Electrospray Ionization (ESI) is a soft ionization technique suitable for analyzing polar and ionic compounds like amine hydrochlorides.

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a solvent compatible with ESI-MS, such as methanol or a mixture of acetonitrile and water.[4]

-

Instrumentation: A mass spectrometer equipped with an ESI source is required. This can be coupled to various mass analyzers like a quadrupole, time-of-flight (TOF), or ion trap.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum in the positive ion mode to observe the protonated molecule [M+H]⁺.

-

The mass range should be set to include the expected molecular ion mass.

-

-

Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the protonated molecule of the free amine.

Workflow Diagrams

The following diagrams, created using the DOT language, illustrate the logical workflow for the spectroscopic analysis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride.

Caption: Overall workflow for the spectroscopic characterization of the compound.

Caption: Detailed workflow for NMR spectroscopic analysis.

Caption: Workflows for FTIR and Mass Spectrometry analyses.

References

An In-depth Technical Guide to the Synthesis of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of Benzyl (4-aminocyclohexyl)carbamate hydrochloride. This compound serves as a valuable building block in medicinal chemistry, particularly in the design of targeted therapeutics. This document outlines a detailed synthetic protocol, presents key analytical data, and explores its potential mechanism of action as a Cyclin-Dependent Kinase (CDK) inhibitor.

Introduction

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a carbamate-protected derivative of 1,4-diaminocyclohexane. The benzyloxycarbonyl (Cbz or Z) protecting group offers stability under various reaction conditions and can be readily removed, making this compound a versatile intermediate for further chemical modifications. The cyclohexane scaffold provides conformational rigidity, a desirable feature in drug design. This compound exists as cis and trans isomers, the separation and characterization of which are crucial for structure-activity relationship (SAR) studies. Notably, carbamate-containing molecules are of significant interest in drug discovery, and derivatives of this compound have been investigated as potential inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression and transcription.

Synthesis and Experimental Protocols

The synthesis of Benzyl (4-aminocyclohexyl)carbamate hydrochloride involves the selective mono-N-Cbz protection of 1,4-diaminocyclohexane followed by the formation of the hydrochloride salt. The trans isomer is often the thermodynamically more stable and desired product.

General Synthetic Workflow

The overall synthetic strategy is depicted below. The process begins with the selective protection of one of the amino groups of 1,4-diaminocyclohexane, followed by purification and salt formation.

Detailed Experimental Protocol: Synthesis of trans-Benzyl (4-aminocyclohexyl)carbamate Hydrochloride

This protocol details the synthesis of the trans isomer, which is often of greater interest in drug development.

Materials:

-

trans-1,4-Diaminocyclohexane

-

Benzyl Chloroformate (Cbz-Cl)

-

Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water (H₂O)

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Hydrochloric Acid (HCl) in Diethyl Ether or Dioxane

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve trans-1,4-diaminocyclohexane (1.0 equivalent) in a mixture of dichloromethane and water (1:1 v/v).

-

Addition of Base: Add sodium bicarbonate (2.0 equivalents) to the solution and stir vigorously to create a biphasic mixture.

-

Cbz-Protection: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.05 equivalents) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product. Purify the crude trans-Benzyl (4-aminocyclohexyl)carbamate by flash column chromatography on silica gel using a gradient of methanol in dichloromethane.

-

Hydrochloride Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of hydrochloric acid in diethyl ether or dioxane (1.1 equivalents) dropwise with stirring. The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield pure trans-Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a white solid.

Data Presentation

The following tables summarize the key quantitative data for the synthesized compound.

Table 1: Physicochemical Properties

| Property | trans-Benzyl (4-aminocyclohexyl)carbamate | trans-Benzyl (4-aminocyclohexyl)carbamate HCl |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₁ClN₂O₂ |

| Molecular Weight | 248.32 g/mol [1][2] | 284.78 g/mol [3] |

| Appearance | White solid[2] | White solid |

| Melting Point (°C) | Not reported | Not reported |

Table 2: Spectroscopic Data for trans-Benzyl (4-aminocyclohexyl)carbamate

| Spectroscopic Technique | Expected Characteristic Peaks/Signals |

| ¹H NMR | δ 7.30-7.40 (m, 5H, Ar-H), 5.10 (s, 2H, -CH₂-Ph), ~4.7 (br s, 1H, NH-Cbz), ~3.4 (m, 1H, CH-NHCbz), ~2.6 (m, 1H, CH-NH₂), 1.0-2.0 (m, 8H, cyclohexyl-H), ~1.5 (br s, 2H, NH₂) |

| ¹³C NMR | δ ~156 (C=O, carbamate), ~137 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~66.5 (-CH₂-Ph), ~50 (CH-NHCbz), ~40 (CH-NH₂), ~30-35 (cyclohexyl-CH₂) |

| FTIR (cm⁻¹) | ~3350 (N-H stretch, amine), ~3300 (N-H stretch, carbamate), ~3030 (Ar C-H stretch), ~2930, 2850 (Aliphatic C-H stretch), ~1690 (C=O stretch, carbamate), ~1530 (N-H bend) |

| Mass Spec (m/z) | Expected [M+H]⁺: 249.16 |

Note: The exact chemical shifts and peak positions may vary depending on the solvent and instrument used. The provided data is based on typical values for similar Cbz-protected amines and cyclohexyl systems.

Biological Activity and Signaling Pathway

Benzyl (4-aminocyclohexyl)carbamate and its derivatives have been investigated for their potential as inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK12.[4] CDK12, in complex with Cyclin K, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[5][6][7][8] This phosphorylation is essential for the elongation phase of transcription, especially for long genes, including many involved in the DNA damage response (DDR).[9][10]

Inhibition of CDK12 disrupts the transcription of these critical DDR genes, such as BRCA1, ATM, and ATR, leading to impaired DNA repair.[9][10] This can induce synthetic lethality in cancer cells that are already deficient in other DNA repair pathways.

CDK12 Signaling Pathway in Transcription Regulation

The following diagram illustrates the role of the CDK12/Cyclin K complex in phosphorylating RNA Polymerase II, a process that can be targeted by inhibitors like Benzyl (4-aminocyclohexyl)carbamate derivatives.

Downstream Effects of CDK12 Inhibition on the DNA Damage Response

The inhibition of CDK12 leads to a reduction in the transcription of key DNA damage response genes. This impairment of DNA repair can lead to genomic instability and, in cancer cells, potentially apoptosis.

Conclusion

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a key synthetic intermediate with significant potential in the development of novel therapeutics, particularly in the area of oncology. This guide provides a detailed, albeit representative, protocol for its synthesis and characterization, which can be adapted by researchers in the field. The exploration of its role as a potential CDK12 inhibitor highlights a promising avenue for the development of targeted cancer therapies. Further research into the synthesis of pure isomers and the elucidation of their specific biological activities will be crucial for advancing the therapeutic applications of this class of compounds.

References

- 1. trans-1,4-Diaminocyclohexane(2615-25-0) 1H NMR spectrum [chemicalbook.com]

- 2. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 3. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Benzylcarbamate [webbook.nist.gov]

- 5. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CDK12: A Potent Target and Biomarker for Human Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The Cyclin K/Cdk12 complex maintains genomic stability via regulation of expression of DNA damage response genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The emerging roles of CDK12 in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Application of Benzyl (4-aminocyclohexyl)carbamate Hydrochloride in Drug Discovery

Disclaimer: A comprehensive review of scientific literature indicates that Benzyl (4-aminocyclohexyl)carbamate hydrochloride is not an active therapeutic agent with a defined pharmacological mechanism of action on a specific biological target.[1] Instead, its primary utility is as a bifunctional chemical building block, or linker, in the synthesis of complex, biologically active molecules. This guide focuses on its mechanism of application in the field of drug discovery and development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and its use in solid-phase synthesis for the generation of compound libraries.

Introduction: A Molecule Defined by its Functionality

Benzyl (4-aminocyclohexyl)carbamate hydrochloride is a synthetic organic compound characterized by two key functional moieties: a benzyl carbamate group and a primary amino group attached to a cyclohexane scaffold. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile tool in medicinal chemistry.

The benzyl carbamate serves as a common protecting group for the amine, which can be removed under specific conditions to allow for further chemical reactions. The free amine on the cyclohexane ring provides a nucleophilic site for conjugation to other molecules. The hydrochloride salt form enhances the compound's stability and solubility in certain solvents.

Table 1: Physicochemical Properties of Benzyl (trans-4-aminocyclohexyl)carbamate

| Property | Value | Reference |

| Molecular Formula | C14H20N2O2 | [2] |

| Molecular Weight | 248.32 g/mol | [2] |

| Appearance | Solid | [2] |

| InChI Key | JQVBZZUMWRXDSQ-JOCQHMNTSA-N | [2] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NC2CCC(CC2)N | [2] |

Core Application: A Linker in PROTAC Synthesis

The most significant application of molecules structurally related to Benzyl (4-aminocyclohexyl)carbamate hydrochloride is as linkers in the synthesis of PROTACs.[3][4][5] PROTACs are heterobifunctional molecules that co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.

Mechanism of Action for PROTACs:

PROTACs consist of three components: a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[3][5] By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein. This polyubiquitination marks the target protein for degradation by the proteasome.

The linker is a critical determinant of a PROTAC's efficacy. Its length, rigidity, and chemical composition influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which is essential for efficient ubiquitination.

Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex and subsequent ubiquitination and degradation of the target protein.

Role in Solid-Phase Synthesis

Benzyl (4-aminocyclohexyl)carbamate hydrochloride and its analogs are also valuable scaffolds for solid-phase synthesis, a technique used to efficiently generate large libraries of related compounds for high-throughput screening.[6]

In this context, the molecule can be immobilized on a solid support (e.g., a resin) via one of its functional groups. The other functional group is then available for a variety of chemical transformations. By using a diverse set of reactants in these transformations, a library of compounds with different substituents can be rapidly synthesized. After the synthesis is complete, the final products are cleaved from the solid support.

Caption: A generalized workflow for solid-phase synthesis using Benzyl (4-aminocyclohexyl)carbamate as a scaffold.

Experimental Protocols

The following are generalized protocols for the key applications of Benzyl (4-aminocyclohexyl)carbamate hydrochloride. Specific reaction conditions may vary depending on the substrates and desired products.

Protocol 1: General Procedure for PROTAC Synthesis

This protocol outlines the conceptual steps for synthesizing a PROTAC using Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a linker component.

-

Deprotection of the Benzyl Carbamate: The benzyl carbamate protecting group on Benzyl (4-aminocyclohexyl)carbamate hydrochloride is removed, typically by catalytic hydrogenation (e.g., using Pd/C and H2), to yield the free diamine.

-

Conjugation to the First Ligand: The resulting diamine is then reacted with an activated form of the first ligand (either the target protein binder or the E3 ligase binder). This is often achieved through an amide bond formation using standard peptide coupling reagents (e.g., HATU, HOBt).

-

Purification: The mono-conjugated intermediate is purified using techniques such as flash chromatography or preparative HPLC.

-

Conjugation to the Second Ligand: The remaining free amine on the linker is then coupled to the second activated ligand to form the final PROTAC molecule.

-

Final Purification and Characterization: The final PROTAC is purified to a high degree and its identity and purity are confirmed by analytical techniques such as LC-MS and NMR.

Protocol 2: General Procedure for Solid-Phase Synthesis

This protocol is based on the use of a related scaffold, Benzyl (4-iodocyclohexyl)carbamate, and illustrates the general principles.[6]

-

Immobilization: The carbamate nitrogen of the scaffold is attached to a suitable solid support, such as Merrifield resin, via a nucleophilic substitution reaction.[6]

-

Diversification: The functionalized cyclohexane ring (e.g., with an iodo group for cross-coupling) is reacted with a library of building blocks. For instance, a series of boronic acids can be used in a palladium-catalyzed Suzuki cross-coupling reaction to introduce diverse aryl or heteroaryl groups.[6]

-

Washing: After the diversification step, the resin is thoroughly washed with a series of solvents (e.g., DMF, DCM, MeOH) to remove excess reagents and byproducts.[6]

-

Cleavage: The final, diversified products are cleaved from the solid support. This can be achieved, for example, by catalytic hydrogenation to cleave the benzyl carbamate linker.[6]

-

Purification and Analysis: The cleaved products are then purified (e.g., by HPLC) and analyzed to determine their structures and purity.

Conclusion

While Benzyl (4-aminocyclohexyl)carbamate hydrochloride does not possess a direct pharmacological mechanism of action, its role as a versatile linker and scaffold is of significant importance in modern drug discovery. Its application in the synthesis of PROTACs and in the generation of compound libraries for screening highlights its utility in the development of novel therapeutics. The chemical properties of the benzyl carbamate and the aminocyclohexyl moieties provide a robust platform for the construction of complex and diverse molecular architectures, making it a valuable tool for researchers and drug development professionals.

References

- 1. Benzyl (4-iodocyclohexyl)carbamate|RUO|Cas 16801-63-1 [benchchem.com]

- 2. Benzyl (trans-4-aminocyclohexyl)carbamate | Sigma-Aldrich [sigmaaldrich.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

An In-Depth Technical Guide on Cyclin-Dependent Kinase (CDK) Inhibitors

Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature, patents, and chemical databases did not yield any specific data supporting the activity of Benzyl (4-aminocyclohexyl)carbamate hydrochloride as a Cyclin-Dependent Kinase (CDK) inhibitor. The following guide provides a broader, in-depth overview of the core topic of CDK inhibitors, including their mechanism of action, relevant signaling pathways, and the experimental protocols used for their evaluation, aimed at researchers, scientists, and drug development professionals.

Introduction to Cyclin-Dependent Kinases (CDKs)

Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine protein kinases that play a crucial role in regulating the eukaryotic cell cycle, transcription, and other cellular processes.[1] For their kinase activity, CDKs require association with a regulatory subunit, a protein from the cyclin family.[2][3] The levels of different cyclins oscillate throughout the cell cycle, leading to the sequential activation of various CDK/cyclin complexes. This sequential activation drives the cell through the different phases of the cell cycle (G1, S, G2, and M).[3] Dysregulation of CDK activity, often through the overexpression of cyclins or loss of endogenous CDK inhibitors, is a hallmark of many cancers, making CDKs a prime target for therapeutic intervention.[1][4]

Key CDK Signaling Pathways in Cell Cycle Control

The progression through the cell cycle is tightly controlled by checkpoints that are governed by the activity of CDK/cyclin complexes. Two of the most critical transitions are the G1/S and G2/M checkpoints.

-

G1/S Transition: In the G1 phase, mitogenic signals lead to the expression of D-type cyclins, which bind to and activate CDK4 and CDK6.[3] The active CDK4/6-cyclin D complexes then phosphorylate the Retinoblastoma protein (pRb).[2] In its hypophosphorylated state, pRb binds to the E2F transcription factor, inhibiting the expression of genes required for DNA replication. Phosphorylation by CDK4/6 causes pRb to release E2F, allowing for the transcription of S-phase genes, including cyclin E.[2] Cyclin E then binds to CDK2, further phosphorylating pRb in a positive feedback loop and promoting the entry into S phase.[2][3]

-

G2/M Transition: The progression from G2 into mitosis is primarily driven by the CDK1/cyclin B complex, also known as the Maturation-promoting factor (MPF).[3] The activation of this complex initiates a cascade of phosphorylation events that lead to nuclear envelope breakdown, chromosome condensation, and the formation of the mitotic spindle.[3]

The activity of these complexes is negatively regulated by endogenous CDK inhibitors (CKIs), such as the INK4 family (e.g., p16) which specifically inhibits CDK4/6, and the Cip/Kip family (e.g., p21, p27) which can inhibit a broader range of CDK/cyclin complexes.[3][5]

References

- 1. Benzyl Ammonium Carbamates Undergo Two-Step Linker Cleavage and Improve the Properties of Antibody Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of 3-Benzyl-1-( trans-4-((5-cyanopyridin-2-yl)amino)cyclohexyl)-1-arylurea Derivatives as Novel and Selective Cyclin-Dependent Kinase 12 (CDK12) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Cis and Trans Isomers of Benzyl (4-aminocyclohexyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cis and trans isomers of Benzyl (4-aminocyclohexyl)carbamate, compounds of interest in medicinal chemistry and organic synthesis. Due to the limited direct comparative literature on these specific isomers, this guide synthesizes information from analogous compounds and general chemical principles to present a thorough resource covering their synthesis, separation, physicochemical properties, and potential biological activities.

Introduction

Substituted cyclohexylamines are a fundamental structural motif in a vast array of biologically active molecules. The stereochemistry of the cyclohexane ring, particularly the cis or trans orientation of its substituents, is a critical determinant of a compound's pharmacological profile. This stereoisomerism influences binding affinity to biological targets, metabolic stability, and overall efficacy. Benzyl (4-aminocyclohexyl)carbamate, with its protected amine functionality, serves as a versatile intermediate for the synthesis of more complex molecules. The carbamate group itself is a common feature in many therapeutic agents, known for its chemical stability and ability to modulate pharmacokinetic properties.[1][2] Understanding the distinct properties of the cis and trans isomers of this compound is therefore crucial for their application in drug discovery and development.

Synthesis and Stereochemistry

The synthesis of Benzyl (4-aminocyclohexyl)carbamate isomers is achieved through the N-benzyloxycarbonylation (Cbz protection) of the corresponding cis- or trans-4-aminocyclohexylamine precursors. The stereochemical integrity of the final product is dependent on the stereochemistry of the starting amine. The precursors, cis- and trans-4-aminocyclohexanol, can be synthesized stereoselectively or separated from a mixture.[3][4]

A general synthetic approach involves the reaction of the respective 4-aminocyclohexanol isomer with benzyl chloroformate in the presence of a base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like a mixture of tetrahydrofuran and water.[5]

dot

Caption: Proposed synthetic workflow for cis and trans isomers.

Physicochemical Properties

Table 1: Physicochemical Properties of Benzyl (4-aminocyclohexyl)carbamate Isomers

| Property | cis-Isomer | trans-Isomer |

| Molecular Formula | C₁₄H₂₀N₂O₂ | C₁₄H₂₀N₂O₂ |

| Molecular Weight | 248.32 g/mol | 248.32 g/mol |

| Appearance | Solid (predicted) | Solid |

| Melting Point | Expected to be lower than the trans-isomer | Expected to be higher than the cis-isomer |

| Boiling Point | Expected to be lower than the trans-isomer | Expected to be higher than the trans-isomer |

| Solubility | Generally higher in polar solvents | Generally lower in polar solvents |

Table 2: Predicted Spectroscopic Data

| Technique | Feature | cis-Isomer | trans-Isomer |